SNAr Synthesis Yield: 96% for 3-Bromo-2-(methylthio)pyridine vs. 78% for 3-Chloro-2-(methylthio)pyridine Under Identical Conditions
In a direct comparative study of regiocontrolled SNAr reactions on 2,3-dihalopyridines with sodium methanethiolate (NaSMe), 3-bromo-2-(methylthio)pyridine was isolated in 96% yield when prepared from 3-bromo-2-chloropyridine [1]. Under the same reaction conditions (NaSMe, 1.5 equiv, DMF, 0 °C to r.t.), the analogous chloro derivative 3-chloro-2-(methylthio)pyridine was obtained in only 78% yield [2]. The 18-percentage-point yield advantage translates to a 23% relative improvement in isolated product mass for the bromo-substituted target compound.
| Evidence Dimension | Isolated synthetic yield in regiocontrolled SNAr reaction |
|---|---|
| Target Compound Data | 96% isolated yield |
| Comparator Or Baseline | 3-Chloro-2-(methylthio)pyridine: 78% isolated yield |
| Quantified Difference | Absolute difference: +18 percentage points; Relative improvement: 23% higher yield |
| Conditions | NaSMe (1.5 equiv), DMF, 0 °C to room temperature, 1 h; starting from 3-bromo-2-chloropyridine for target; 2-bromo-3-fluoropyridine for comparator |
Why This Matters
Higher isolated yield directly reduces raw material costs and purification burden in multi-step synthetic campaigns.
- [1] Begouin, A.; Peixoto, D.; Queiroz, M.-J. R. P. Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe To Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. Synthesis 2013, 45 (11), 1489–1496. Experimental section, compound 1: Yield: 195 mg (96%). View Source
- [2] Begouin, A.; Peixoto, D.; Queiroz, M.-J. R. P. Synthesis 2013, 45 (11), 1489–1496. Experimental section, compound 3: Yield: 124 mg (78%). View Source
